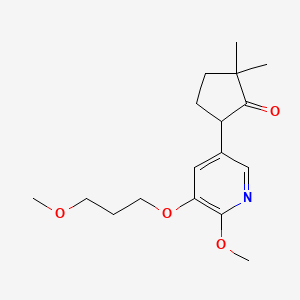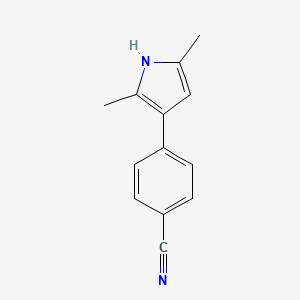
1,2-Dimethyl-3-iodo-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of iodine and nitro functional groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Methylation: The introduction of methyl groups (-CH3) to the benzene ring. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of the benzene ring.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3-iodo-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals and biologically active compounds.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions involving palladium catalysts.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3-iodo-5-nitrobenzene in various reactions involves the following steps:
Electrophilic Attack: The nitro group, being electron-withdrawing, makes the benzene ring more susceptible to electrophilic attack.
Formation of Intermediates: The formation of intermediates such as arenium ions during substitution reactions.
Stabilization: The stabilization of intermediates through resonance and the influence of substituents on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-3-nitrobenzene: Similar structure but lacks the methyl groups.
1,3-Dimethyl-5-nitrobenzene: Similar structure but lacks the iodine atom.
1-Iodo-2-nitrobenzene: Similar structure but with different positions of substituents.
Uniqueness
1,2-Dimethyl-3-iodo-5-nitrobenzene is unique due to the combination of iodine, nitro, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for specific applications in organic synthesis and materials science that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H8INO2 |
|---|---|
Molekulargewicht |
277.06 g/mol |
IUPAC-Name |
1-iodo-2,3-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
CUEJPEZCTUXBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


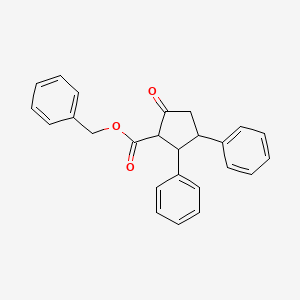
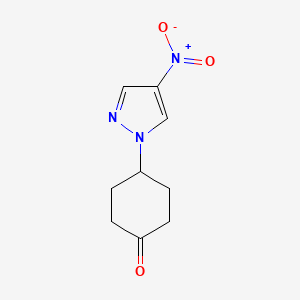
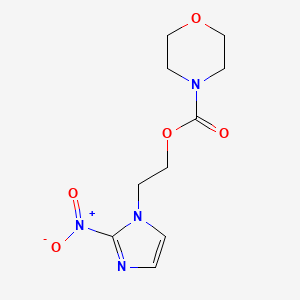
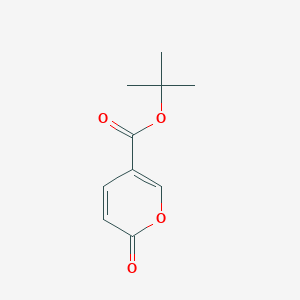
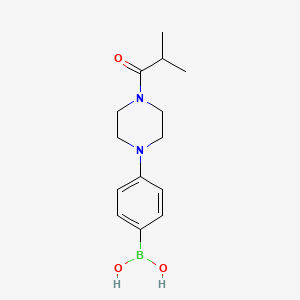
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)
![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

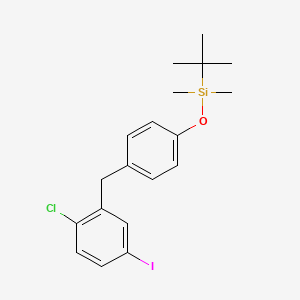
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
